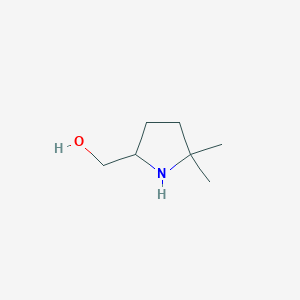
1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups, including a urea group, a sulfonamide group, and a tetrahydroquinoline group. These groups are common in medicinal chemistry and drug development .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfamate NH protons could potentially be replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
- Synthesis Techniques: Research shows various approaches to synthesize derivatives of tetrahydroisoquinoline, which are structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. For example, 1,2,3,4‐Tetrahydro‐6,7‐dimethoxy‐2‐methylisoquinoline has been converted to related compounds using ethyl chloroformate and sodium cyanoborohydride, demonstrating a method for synthesizing similar complex organic structures (Lee & Wiegrebe, 1986).
- Molecular Structure Analysis: Investigations into compounds with similar molecular structures, such as sulfonamides and ureas, have been conducted. For instance, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been analyzed, providing insights into the molecular arrangement and interactions of related compounds (Jeon et al., 2015).
Biochemical and Pharmacological Aspects
- Metabolite Identification: Studies have identified metabolites of compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, such as (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, which is a novel If channel inhibitor. This provides a basis for understanding the metabolic pathways and potential biological effects of related compounds (Umehara et al., 2009).
Applications in Material Science
- Self-Assembly and Cage Formation: Research on N,N'-bis(4-aminobenzyl)urea, which shares functional groups with the compound of interest, demonstrates its use in the self-assembly of metal-organic cages. This highlights potential applications in nanotechnology and material science (Yi et al., 2012).
Environmental and Agricultural Research
- Herbicide Degradation and Environmental Impact: Studies on sulfosulfuron, a structurally related sulfonylurea herbicide, provide insights into its environmental degradation and impact. This research is significant for understanding the ecological effects and degradation pathways of similar compounds (Saha & Kulshrestha, 2002).
Advanced Organic Chemistry Research
- New Compound Synthesis: Research in organic chemistry has led to the synthesis of new compounds, such as macrocyclic bis(ureas), which are based on diphenylurea and may have structural similarities to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. Such studies contribute to the development of new chemical entities with potential applications in various fields (Kretschmer et al., 2014).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-30(26,27)24-11-5-6-16-13-17(8-9-18(16)24)23-21(25)22-14-15-7-10-19(28-2)20(12-15)29-3/h7-10,12-13H,4-6,11,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEVECWPZSOCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)



![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)